molecular formula C10H9ClN2O5S B3023262 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 331256-60-1

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Cat. No. B3023262
CAS RN: 331256-60-1
M. Wt: 304.71 g/mol
InChI Key: PRVWEOHSVNSRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a small molecule . It belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular formula of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is C10H9ClN2O5S . Its molecular weight is 304.71 .

Scientific Research Applications

Chemical Cross-Linking

These applications highlight the versatility of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in various fields of research. Remember to consult safety data sheets and relevant literature when working with this compound in the laboratory . If you need further details or additional applications, feel free to ask!

Mechanism of Action

Target of Action

The primary target of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Carbonic Anhydrase 2 plays a role in various physiological processes, including pH regulation and CO2 transport. Therefore, the compound’s interaction with this enzyme could potentially affect these processes .

Result of Action

Given its target, it may influence processes regulated by Carbonic Anhydrase 2 .

properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWEOHSVNSRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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